molecular formula C17H11N5O2 B2907946 1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1189880-15-6

1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2907946
CAS No.: 1189880-15-6
M. Wt: 317.308
InChI Key: CMSOALSUKMDABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. It features a unique molecular architecture combining a 1,2,4-oxadiazole ring linked to a dihydropyridazinone core. The 1,2,4-oxadiazole moiety is a well-known bioisostere for esters and amides, often employed to improve pharmacokinetic properties and metabolic stability in drug discovery projects . This particular structure is designed for investigating a wide spectrum of biological activities, consistent with the established profiles of its component heterocycles. Compounds containing the 1,2,4-oxadiazole ring have been extensively studied and demonstrate a broad range of pharmacological properties in research settings, including antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . Furthermore, the dihydropyridazinone core is a privileged scaffold in scientific research, with derivatives being explored for their potential anticonvulsant and cardiovascular effects . The integration of these pharmacophores makes this compound a valuable chemical tool for researchers developing new bioactive molecules, screening for enzyme inhibition, and studying structure-activity relationships (SAR). This product is intended for use in controlled laboratory research. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-phenyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2/c23-14-9-11-22(12-6-2-1-3-7-12)20-15(14)17-19-16(21-24-17)13-8-4-5-10-18-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSOALSUKMDABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles.
  • Coupling of the oxadiazole intermediate with a pyridazinone derivative under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the nitrogen atoms or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases, including infections and cancer.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the oxadiazole and pyridazinone rings, influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Application
1-Phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one C₁₆H₁₀N₄O₂ 290.28 Pyridin-2-yl (oxadiazole), phenyl (N1) Not explicitly reported; inferred kinase/pesticide potential
SLP7111228 C₂₂H₂₈ClN₅O 437.94 4-Octylphenyl (oxadiazole), guanidine SphK1 inhibitor (Ki = 48 nM)
3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one C₂₀H₁₇N₃O₄ 363.37 2,3-Dimethoxyphenyl (oxadiazole), 4-methylphenyl (N1) No activity data available
1-Phenyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one C₁₉H₁₁F₃N₄O₂ 384.30 3-Trifluoromethylphenyl (oxadiazole) No explicit activity data

Key Observations

Bioactivity Correlation with Substituents: The pyridin-2-yl group in the target compound may enhance metal-binding or π-π stacking interactions, common in kinase inhibitors. However, its direct activity remains uncharacterized . SLP7111228 demonstrates high SphK1 inhibition (Ki = 48 nM) due to its 4-octylphenyl group, which likely improves lipophilicity and target engagement .

Physicochemical Properties :

  • The 2,3-dimethoxyphenyl analog () has higher molecular weight (363.37 g/mol) due to methoxy groups, which may reduce solubility compared to the target compound .
  • SLP7111228 ’s guanidine moiety and chloride counterion enhance water solubility, a critical factor for drug development .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to its trifluoromethylphenyl analog, involving cyclization of hydrazine precursors with oxadiazole-forming reagents .

Biological Activity

1-Phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridazinone core linked to a pyridine and an oxadiazole moiety. The molecular formula is C16H14N4O2C_{16}H_{14}N_{4}O_{2}, and it exhibits a molecular weight of approximately 286.31 g/mol.

Antimicrobial Activity

Research has indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacteria and fungi, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans.

The presence of functional groups such as nitro or hydroxy on the phenyl ring has been found to enhance antimicrobial activity significantly .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring can lead to enhanced cytotoxicity. For instance, the introduction of electron-donating groups has been correlated with increased activity against cancer cells .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that certain substitutions on the oxadiazole ring significantly improved activity against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the effectiveness of these compounds .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CC. albicans64 µg/mL

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, researchers synthesized several oxadiazole derivatives and tested their cytotoxic effects on various cancer cell lines. The findings revealed that compounds with specific substituents exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
Compound DMCF-715.63
Compound EA54910.25
Compound FHT-2912.40

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing 1-phenyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole ring via cyclocondensation of amidoximes with carboxylic acid derivatives. Subsequent coupling with a substituted dihydropyridazinone core is achieved through nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization includes:

  • Temperature control : Higher yields are observed at 80–100°C for oxadiazole formation .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves intermediates, while recrystallization in ethanol improves final compound purity .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC (C18 column, acetonitrile/water) for purity assessment .

Q. How can structural ambiguities in the dihydropyridazinone-oxadiazole hybrid be resolved experimentally?

  • Answer : Combine spectroscopic and crystallographic methods:

  • Spectroscopy : 2D NMR (COSY, HSQC) differentiates between N-substituted vs. O-substituted oxadiazole isomers .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) in the dihydropyridazinone ring .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Answer : Prioritize assays based on structural motifs:

  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR inhibition) due to the oxadiazole’s ATP-binding pocket affinity .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values compared to reference compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Answer : Systematically vary substituents on the phenyl and pyridyl groups:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridin-2-yl moiety to enhance hydrophobic interactions with target enzymes .
  • Data table :
Substituent (R)Target IC₅₀ (nM)Selectivity Ratio (Target vs. Off-Target)
-H1201:3.5
-CF₃451:12
-OCH₃901:5
Source: Analogous compounds from

Q. How should researchers address contradictions in reported biological activity data across structurally similar analogs?

  • Answer : Conduct meta-analysis with strict controls:

  • Experimental replication : Verify assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorometric) with cellular viability (MTT) to rule out false positives .
  • Computational validation : Use molecular docking (AutoDock Vina) to confirm binding poses align with experimental IC₅₀ trends .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

  • Answer : Follow OECD guidelines for environmental chemistry:

  • Degradation studies : Hydrolysis half-life (t₁/₂) at pH 4–9, monitored via LC-MS .
  • Bioaccumulation : LogP values (calculated via XLogP3) predict lipid membrane permeability; experimental validation using octanol-water partitioning .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Answer : Screen solvents using microbatch under oil:

  • Solvent pairs : Ethanol/water (7:3) or DMSO/ethyl acetate gradients yield monoclinic crystals (P2₁/c space group) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies stable polymorphs for diffraction .

Q. What strategies separate enantiomers if chirality is introduced during synthesis?

  • Answer : Use chiral chromatography or derivatization:

  • HPLC : Chiralpak AD-H column with hexane/isopropanol (85:15) .
  • Derivatization : React with Mosher’s acid chloride for diastereomeric resolution .

Q. How to investigate interactions with non-target proteins or off-site binding?

  • Answer : Employ biophysical and proteomic approaches:

  • Surface plasmon resonance (SPR) : Screen against human kinase libraries .
  • Thermal shift assays : Monitor protein denaturation (ΔTm) to identify off-target binding .

Methodological Notes

  • Avoided sources : BenchChem and 化源网 per reliability guidelines.
  • Experimental rigor : Cross-reference synthetic protocols (e.g., Appel salt reactions ) and biological assays for reproducibility.
  • Data interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.